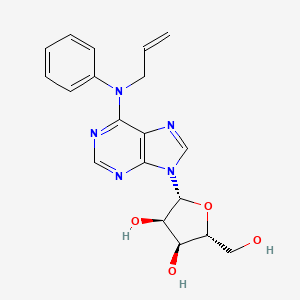
(2R,3R,4S,5R)-2-(6-(Allyl(phenyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5R)-2-(6-(Allyl(phenyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a modified nucleoside derivative of adenosine, where the hydrogen atoms at the N(6) position of the adenosine molecule are replaced by a phenyl and an allyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-(Allyl(phenyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves the alkylation of adenosine. One common method is to react adenosine with phenyl and allyl halides in the presence of a base, such as sodium hydride or potassium carbonate, under anhydrous conditions. The reaction is usually carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4S,5R)-2-(6-(Allyl(phenyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a hydroxyl group.
Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of thioethers or amines.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4S,5R)-2-(6-(Allyl(phenyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological processes, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of pharmaceuticals and biochemical assays.
Wirkmechanismus
The mechanism of action of (2R,3R,4S,5R)-2-(6-(Allyl(phenyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as adenosine receptors or enzymes involved in nucleotide metabolism. The phenyl and allyl groups may enhance the binding affinity and selectivity of the compound for these targets, leading to modulation of signaling pathways and biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N(6)-Benzyladenosine: Similar structure but with a benzyl group instead of a phenyl and allyl group.
N(6)-Cyclohexyladenosine: Contains a cyclohexyl group at the N(6) position.
N(6)-Methyladenosine: Contains a methyl group at the N(6) position.
Uniqueness
(2R,3R,4S,5R)-2-(6-(Allyl(phenyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is unique due to the presence of both phenyl and allyl groups, which may confer distinct biological activities and chemical properties compared to other N(6)-substituted adenosine derivatives. This dual substitution can enhance its potential as a therapeutic agent by providing a balance between hydrophobic and hydrophilic interactions with biological targets.
Eigenschaften
CAS-Nummer |
71735-91-6 |
|---|---|
Molekularformel |
C19H21N5O4 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(N-prop-2-enylanilino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C19H21N5O4/c1-2-8-23(12-6-4-3-5-7-12)17-14-18(21-10-20-17)24(11-22-14)19-16(27)15(26)13(9-25)28-19/h2-7,10-11,13,15-16,19,25-27H,1,8-9H2/t13-,15-,16-,19-/m1/s1 |
InChI-Schlüssel |
JKOCKLFBFNXCOT-NVQRDWNXSA-N |
SMILES |
C=CCN(C1=CC=CC=C1)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
Isomerische SMILES |
C=CCN(C1=CC=CC=C1)C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Kanonische SMILES |
C=CCN(C1=CC=CC=C1)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
Synonyme |
BM 11,189 BM 11189 BM-11189 N(6)-phenyl-N(6)-allyladenosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















